4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Description

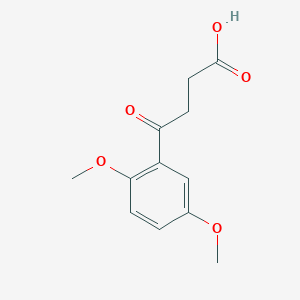

Structure

3D Structure

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-5-11(17-2)9(7-8)10(13)4-6-12(14)15/h3,5,7H,4,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSFBDVDTGCGJBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50295560 | |

| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1084-74-8 | |

| Record name | 1084-74-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,5-Dimethoxy-phenyl)-4-oxo-butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50295560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2',5'-Dimethoxybenzoyl)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid (CAS 1084-74-8)

Abstract

This technical guide provides a comprehensive overview of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid (CAS 1084-74-8), a versatile ketoacid intermediate crucial in the synthesis of advanced pharmaceutical agents and biologically active scaffolds. This document moves beyond a simple recitation of properties to deliver an in-depth analysis of its synthesis, mechanistic underpinnings, analytical characterization, and applications. Particular emphasis is placed on its role as a key building block in the development of selective serotonin 5-HT₂A receptor agonists, a frontier in the treatment of psychiatric disorders. Detailed, field-proven experimental protocols are provided to enable researchers to confidently utilize this compound in their research and development endeavors.

Introduction and Significance

This compound is an aromatic ketoacid whose structure is foundational for the elaboration of more complex molecular architectures. The presence of a ketone, a carboxylic acid, and an electron-rich dimethoxy-substituted phenyl ring makes it a trifunctionalized synthon of significant interest. The 2,5-dimethoxy substitution pattern is a recurring motif in a variety of pharmacologically active compounds, particularly those targeting the central nervous system.

The primary strategic value of this compound lies in its utility as a precursor. The oxobutanoic acid chain provides a reactive handle for a variety of chemical transformations, including cyclizations to form heterocyclic systems, while the dimethoxyphenyl moiety is a key pharmacophore for interaction with various biological targets. Recent research has highlighted the importance of the 2,5-dimethoxyphenyl group in designing selective agonists for the serotonin 5-HT₂A receptor, which are under intense investigation for their potential to treat depression, anxiety, and other psychiatric conditions with novel mechanisms of action.[1][2][3] This guide will explore the synthesis and utility of this pivotal intermediate.

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1084-74-8 | [4] |

| Molecular Formula | C₁₂H₁₄O₅ | [4] |

| Molecular Weight | 238.24 g/mol | [4][5] |

| Appearance | Colorless crystalline solid | [6] |

| Melting Point | 100-104 °C | [6] |

| Boiling Point | 215 °C at 1 Torr | [6] |

| Density | 1.138 g/cm³ (estimated) | [6] |

| Solubility | Moderately soluble in organic solvents, limited solubility in water. | |

| IUPAC Name | This compound | [4] |

| InChI Key | HSFBDVDTGCGJBZ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)C(=O)CCC(=O)O | [4] |

Safety and Handling

While specific GHS classification for this compound is not universally harmonized, data for structurally similar compounds suggest that it should be handled with care. The analogous compound, 4-(2,5-dimethyl phenyl)-4-oxobutanoic acid, is classified as harmful if swallowed, and causes skin and serious eye irritation.[6][7]

Recommended Handling Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid inhalation of dust. Do not ingest or allow contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Synthesis and Mechanism: The Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride.[6] This reaction is a classic example of electrophilic aromatic substitution.

Mechanistic Rationale

The causality behind this synthetic choice rests on fundamental principles of organic chemistry:

-

Activation of the Electrophile: Succinic anhydride itself is not electrophilic enough to react with the aromatic ring. A Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is required. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C=O bond and generating a highly electrophilic acylium ion intermediate upon ring opening.

-

Nucleophilic Attack: The 1,4-dimethoxybenzene substrate is highly activated towards electrophilic attack. The two methoxy groups are strong ortho-, para-directing activators, donating electron density to the aromatic ring via resonance. This high electron density facilitates the nucleophilic attack on the acylium ion.

-

Rearomatization: Following the attack, the resulting intermediate, a resonance-stabilized carbocation known as a sigma complex or arenium ion, loses a proton to restore the aromaticity of the ring, yielding the final product.

The choice of a strong Lewis acid like AlCl₃ is critical for generating the acylium ion in sufficient concentration to drive the reaction forward.[7]

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is a synthesized methodology based on established procedures for Friedel-Crafts acylation with succinic anhydride.[7] Researchers should perform their own risk assessment before proceeding.

Materials and Equipment:

-

1,4-Dimethoxybenzene (1.0 eq)

-

Succinic anhydride (1.05 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (2.2 eq)

-

Dichloromethane (DCM) or Nitrobenzene (anhydrous, as solvent)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Water (deionized)

-

Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser with a gas outlet to a trap.

-

Standard glassware for extraction and filtration.

Procedure:

-

Reaction Setup: In a clean, dry three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane. To this, add 1,4-dimethoxybenzene (1.0 eq) and succinic anhydride (1.05 eq). Stir the mixture until all solids are dissolved.

-

Catalyst Addition: Cool the flask in an ice-water bath to 0-5 °C. Begin portion-wise addition of anhydrous aluminum chloride (2.2 eq) to the stirred solution over 30-45 minutes. Causality Note: Slow, portion-wise addition is crucial to control the initial exothermic reaction and prevent side reactions. The mixture will typically become thick and colored.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl. Safety Note: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Product Isolation: The quenched mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with water, then with brine, and finally dried over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford this compound as a crystalline solid.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Three protons on the phenyl ring are expected in the range of δ 6.9-7.4 ppm, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted ring.

-

Methoxy Protons: Two distinct singlets for the two methoxy groups (-OCH₃) are expected around δ 3.8-3.9 ppm, each integrating to 3H.

-

Aliphatic Protons: Two methylene groups (-CH₂-) from the butanoic acid chain will appear as triplets in the δ 2.7-3.3 ppm range, each integrating to 2H.

-

Carboxylic Acid Proton: A broad singlet for the -COOH proton will be observed, typically downfield (> δ 10 ppm), and its presence can be confirmed by D₂O exchange.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct signals are expected in the downfield region: the ketone carbonyl (C=O) around δ 195-200 ppm and the carboxylic acid carbonyl (COOH) around δ 175-180 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm), with the two carbons attached to the methoxy groups being the most shielded.

-

Methoxy Carbons: Two signals for the methoxy carbons (-OCH₃) are expected around δ 55-57 ppm.

-

Aliphatic Carbons: Two signals for the methylene carbons (-CH₂-) will be present in the δ 28-35 ppm range.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

A broad O-H stretch from the carboxylic acid will be prominent around 2500-3300 cm⁻¹.

-

A sharp, strong C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

A sharp, strong C=O stretch from the aromatic ketone will be observed around 1660-1680 cm⁻¹.

-

C-O stretching bands for the methoxy groups will be visible in the 1200-1275 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak [M]⁺ corresponding to the molecular weight (238.24) should be observable. Common fragmentation patterns would include the loss of water (-18) and the carboxyl group (-45).

-

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): TLC is an effective tool for monitoring the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes, with visualization under UV light.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment, reverse-phase HPLC is suitable. A C18 column with a mobile phase gradient of water (with 0.1% formic or acetic acid) and acetonitrile or methanol would provide excellent resolution.

Applications in Drug Discovery and Development

The true value of this compound is realized in its role as a versatile intermediate for synthesizing high-value pharmaceutical targets.

Precursor for Serotonin 5-HT₂A Receptor Agonists

The 2,5-dimethoxyphenyl moiety is a cornerstone of many classic and novel psychedelic compounds that act as agonists at the serotonin 5-HT₂A receptor.[3][9] There is a resurgence of clinical interest in these compounds for treating severe depression, post-traumatic stress disorder (PTSD), and addiction.[1][2]

This compound serves as an ideal starting point for creating novel analogues. The butanoic acid chain can be chemically modified and cyclized to introduce new heterocyclic systems (e.g., piperidines, pyrrolidines) attached to the core pharmacophore, allowing for fine-tuning of receptor affinity, selectivity, and pharmacokinetic properties.[2]

Caption: Synthetic utility in CNS drug development.

Scaffold for Chalcone Synthesis and Other Biologically Active Molecules

The compound is also a precursor for the synthesis of chalcones and other related structures.[6] Chalcones are a class of compounds known for a wide array of biological activities, including:

-

Anticancer: Derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory: The core structure is found in molecules that inhibit inflammatory pathways.[6]

-

Neuroprotective: Structural analogues have been investigated as inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[4]

The keto-acid functionality allows for reactions like Claisen-Schmidt condensation to form the characteristic chalcone backbone, or it can be used to build other heterocyclic systems like pyridazinones and thiazoles.

Conclusion

This compound is more than a simple chemical; it is a strategic building block for innovation in medicinal chemistry and drug development. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile functional groups, makes it an accessible and valuable intermediate. Its direct lineage to the 2,5-dimethoxyphenyl pharmacophore, central to the development of next-generation selective 5-HT₂A agonists, places it at the forefront of modern neuroscience research. This guide has provided the foundational knowledge, practical protocols, and strategic context necessary for researchers to leverage the full potential of this important compound.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. theochem.mercer.edu [theochem.mercer.edu]

- 3. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. fog.ccsf.edu [fog.ccsf.edu]

- 6. Buy this compound | 1084-74-8 [smolecule.com]

- 7. 4-(2,5-Dimethylphenyl)-4-oxobutanoic acid | C12H14O3 | CID 220095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid | 5333-34-6 | FAA33334 [biosynth.com]

- 9. spectrabase.com [spectrabase.com]

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid mechanism of action

An In-depth Technical Guide to the

Mechanism of Action of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action of this compound, a molecule of significant interest to researchers in drug discovery and development. While direct studies on this specific compound are limited, its structural motifs—the 2,5-dimethoxyphenyl group and the γ-keto-acid chain—are well-characterized pharmacophores. This guide synthesizes existing literature on structurally related compounds to propose and explore three primary putative mechanisms of action: modulation of the serotonin 5-HT2A receptor, inhibition of kynurenine-3-monooxygenase (KMO), and dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. For each proposed mechanism, we delve into the underlying biochemistry, structure-activity relationships, and provide detailed, field-proven experimental protocols for validation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogs.

Introduction and Chemical Profile

This compound is a synthetic organic compound featuring a 2,5-dimethoxyphenyl moiety linked to a four-carbon chain containing a ketone and a terminal carboxylic acid. The presence of these functional groups imparts a unique combination of electronic and steric properties that are likely to govern its interactions with biological targets. The synthesis of this class of compounds can be achieved through methods such as the Friedel-Crafts acylation of 2,5-dimethoxybenzene with succinic anhydride[1].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄O₅ | --INVALID-LINK-- |

| Molecular Weight | 238.24 g/mol | --INVALID-LINK-- |

| Appearance | Colorless crystalline solid | --INVALID-LINK-- |

| Melting Point | 100-104 °C | --INVALID-LINK-- |

| Boiling Point | 215 °C at 1 Torr | --INVALID-LINK-- |

The unique structural characteristics of this compound make it a compelling candidate for investigation across multiple therapeutic areas. The following sections will explore the three most probable mechanisms of action based on a comprehensive review of the scientific literature on analogous compounds.

Putative Mechanism of Action I: Serotonin 5-HT2A Receptor Modulation

The 2,5-dimethoxyphenyl moiety is a cornerstone of many classical psychedelic compounds that act as agonists at the serotonin 5-HT2A receptor[2][3][4][5][6]. This G-protein coupled receptor is a key player in the central nervous system, modulating mood, perception, and cognition.

2.1. The Serotonin 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist initiates a conformational change, leading to the coupling of Gαq/11 proteins. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the diverse physiological and behavioral effects associated with 5-HT2A receptor activation.

2.2. Structure-Activity Relationship (SAR) Insights

The agonist activity of 2,5-dimethoxyphenyl compounds at the 5-HT2A receptor is highly dependent on the substitution pattern on the phenyl ring and the nature of the side chain. While the precise SAR for a γ-keto-acid derivative is not established, studies on related phenethylamines and piperidines provide valuable insights[2][3][4][5][6]. The methoxy groups at positions 2 and 5 are considered crucial for potent agonism. The substituent at the 4-position of the phenyl ring significantly influences potency and selectivity. The oxobutanoic acid side chain of our target compound introduces a significant deviation from the typical ethylamine or isopropylamine side chains of classical psychedelics, which will likely modulate its binding affinity and functional activity.

2.3. Experimental Protocol: 5-HT2A Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human 5-HT2A receptor.

Materials:

-

Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor[7].

-

Non-specific binding control: Serotonin or a known high-affinity 5-HT2A ligand.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microfilter plates (GF/B)[8].

-

Scintillation cocktail and microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order: assay buffer, the test compound or vehicle, the radioligand, and the receptor membrane preparation.

-

For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a saturating concentration of the non-specific binding control.

-

Incubate the plate at room temperature for 60 minutes to reach equilibrium[9].

-

Terminate the binding reaction by rapid filtration through the microfilter plates using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the bound radioactivity using a microplate scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

Putative Mechanism of Action II: Inhibition of Kynurenine-3-Monooxygenase (KMO)

The kynurenine pathway is the primary metabolic route for tryptophan degradation. Kynurenine-3-monooxygenase (KMO) is a critical enzyme in this pathway, catalyzing the conversion of L-kynurenine to the neurotoxic 3-hydroxykynurenine[10][11][12]. Inhibition of KMO is a promising therapeutic strategy for neurodegenerative diseases as it shunts the pathway towards the production of the neuroprotective kynurenic acid[11][13].

3.1. The Kynurenine Pathway and the Role of KMO

The kynurenine pathway is a cascade of enzymatic reactions that metabolize tryptophan. A key branch point occurs at L-kynurenine, which can be converted by KMO to 3-hydroxykynurenine, a precursor to the excitotoxic quinolinic acid, or by kynurenine aminotransferases (KATs) to the neuroprotective kynurenic acid. By inhibiting KMO, the metabolic flux is redirected towards the production of kynurenic acid.

3.2. Structure-Activity Relationship (SAR) Insights

Notably, 4-Aryl-4-oxobutanoic acids have been identified as a class of KMO inhibitors[]. The structural similarity of this compound to this class of inhibitors is striking. The aryl group and the oxobutanoic acid chain are key features for binding to the active site of KMO. The substitution pattern on the phenyl ring is expected to play a crucial role in determining the inhibitory potency.

3.3. Experimental Protocol: KMO Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of human KMO by monitoring the consumption of the cofactor NADPH.

Materials:

-

KMO Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)[15].

-

L-Kynurenine (substrate)[15].

-

NADPH (cofactor)[15].

-

Test compound: this compound.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, the test compound or vehicle, and the KMO enzyme.

-

Pre-incubate the mixture for 10 minutes at 37°C.

-

Initiate the reaction by adding L-kynurenine and NADPH.

-

Immediately measure the decrease in absorbance at 340 nm over time (kinetically) for 10-15 minutes. The rate of NADPH consumption is proportional to KMO activity.

-

For control wells, use vehicle instead of the test compound. Blank wells should contain all components except the enzyme.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Putative Mechanism of Action III: Dual Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX)

Chalcones and related keto-acids are known to possess anti-inflammatory and analgesic properties[17][18][19][20][21]. These effects are often attributed to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).

4.1. The Arachidonic Acid Cascade in Inflammation

Arachidonic acid, released from cell membranes by phospholipase A2, is metabolized by two major enzymatic pathways. The COX pathway produces prostaglandins, which are key mediators of inflammation, pain, and fever. The LOX pathway generates leukotrienes, which are involved in chemotaxis and bronchoconstriction. Dual inhibition of COX and LOX is a desirable therapeutic strategy as it can provide broad-spectrum anti-inflammatory effects with a potentially improved safety profile compared to selective COX inhibitors.

4.2. Structure-Activity Relationship (SAR) Insights

The α,β-unsaturated ketone moiety present in many chalcones is a key structural feature for their anti-inflammatory activity. While this compound does not have this specific feature, the related γ-keto-acid scaffold can also exhibit inhibitory activity against COX and LOX enzymes. The nature and position of substituents on the aromatic ring significantly influence the potency and selectivity of inhibition.

4.3. Experimental Protocols

This protocol describes a fluorometric assay to determine the inhibitory activity of the test compound against human COX-2.

Materials:

-

COX-2 Inhibitor Screening Kit (e.g., from Sigma-Aldrich or BioVision)[22][23].

-

Recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

COX Probe.

-

Test compound: this compound.

-

96-well black microplate with a clear bottom.

-

Fluorometric microplate reader (Ex/Em = 535/587 nm).

Procedure:

-

Prepare serial dilutions of the test compound.

-

To each well of the 96-well plate, add the COX assay buffer, the COX probe, and the test compound or vehicle.

-

Add the COX-2 enzyme to all wells except the blank.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the fluorescence kinetically for 10-20 minutes. The increase in fluorescence is proportional to COX-2 activity.

-

Calculate the rate of the reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

This in vivo model is used to assess the peripheral analgesic activity of a compound.

Materials:

-

Male Swiss albino mice (20-25 g).

-

0.6% (v/v) acetic acid solution in normal saline.

-

Test compound: this compound.

-

Standard analgesic drug (e.g., Aspirin).

-

Vehicle (e.g., 0.5% carboxymethyl cellulose).

Procedure:

-

Divide the mice into groups (n=6-8 per group): vehicle control, standard drug, and test compound groups (at various doses).

-

Administer the vehicle, standard drug, or test compound orally or intraperitoneally.

-

After a pre-treatment period (e.g., 30-60 minutes), inject 0.6% acetic acid intraperitoneally (10 mL/kg) to each mouse.

-

Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20-30 minutes, starting 5 minutes after the acetic acid injection[24].

-

Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

-

A significant reduction in the number of writhes indicates analgesic activity.

This in vivo model is used to evaluate centrally acting analgesics.

Materials:

-

Male Wistar rats or Swiss albino mice.

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C)[25][26][27][28].

-

Test compound: this compound.

-

Standard analgesic drug (e.g., Morphine).

-

Vehicle.

Procedure:

-

Divide the animals into groups.

-

Measure the basal reaction time (latency) of each animal by placing it on the hot plate and recording the time until it shows signs of nociception (e.g., licking of the paws or jumping). A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage[26].

-

Administer the vehicle, standard drug, or test compound.

-

At specific time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the reaction time.

-

An increase in the reaction time compared to the basal time and the vehicle control group indicates an analgesic effect.

Conclusion and Future Directions

This technical guide has outlined three plausible and scientifically-grounded mechanisms of action for this compound. The presence of the 2,5-dimethoxyphenyl moiety strongly suggests potential activity at serotonin 5-HT2A receptors, a hypothesis that can be rigorously tested using the provided binding assay protocol. Furthermore, its structural analogy to known 4-aryl-4-oxobutanoic acid-based KMO inhibitors points towards a potential role in neuroprotection via modulation of the kynurenine pathway. Finally, the general anti-inflammatory and analgesic properties of chalcones and related keto-acids suggest that this compound may exert its effects through the inhibition of COX and LOX enzymes.

It is crucial to emphasize that these proposed mechanisms are based on an analysis of structurally related compounds and require direct experimental validation for this compound. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically investigate these hypotheses. Future research should focus on performing these assays to elucidate the primary mechanism(s) of action and to determine the potency and selectivity of this compound. Such studies will be instrumental in unlocking the therapeutic potential of this compound and guiding the development of novel therapeutics.

References

- 1. Buy this compound | 1084-74-8 [smolecule.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 4. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. reactionbiology.com [reactionbiology.com]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors | MDPI [mdpi.com]

- 12. The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gladstone.org [gladstone.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Synthesis and anti-inflammatory effect of chalcones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Studies of synthetic chalcone derivatives as potential inhibitors of secretory phospholipase A2, cyclooxygenases, lipoxygenase and pro-inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Anti-inflammatory Effect of Chalcones and Related Compounds | Semantic Scholar [semanticscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. mdpi.com [mdpi.com]

- 24. youtube.com [youtube.com]

- 25. meliordiscovery.com [meliordiscovery.com]

- 26. In-Vivo Models for Management of Pain [scirp.org]

- 27. researchgate.net [researchgate.net]

- 28. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]

The Kynurenine Pathway Modulator: A Technical Guide to the Biological Activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activity of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid, a synthetic compound of significant interest in medicinal chemistry. The primary focus of this document is to elucidate its role as a competitive inhibitor of Kynurenine-3-Monooxygenase (KMO), a critical enzyme in the tryptophan catabolic pathway. By shifting the balance of kynurenine pathway metabolites, this compound holds potential therapeutic value for a range of neurological disorders. This guide will detail the mechanism of action, provide a comprehensive structure-activity relationship (SAR) analysis within the context of related KMO inhibitors, and present detailed protocols for its synthesis and biological evaluation. The information herein is intended to equip researchers and drug development professionals with the foundational knowledge required to explore the therapeutic applications of this promising molecule.

Introduction: The Kynurenine Pathway and the Therapeutic Promise of KMO Inhibition

The kynurenine pathway is the principal route of tryptophan metabolism in mammals, catabolizing over 95% of dietary tryptophan.[1] This complex cascade of enzymatic reactions produces a number of neuroactive metabolites, some of which are neuroprotective, while others are potent neurotoxins. A critical juncture in this pathway is the conversion of L-kynurenine to 3-hydroxykynurenine, a reaction catalyzed by the enzyme Kynurenine-3-Monooxygenase (KMO).

The products downstream from KMO, including 3-hydroxykynurenine and quinolinic acid, are implicated in the pathogenesis of several neurodegenerative diseases, such as Alzheimer's and Huntington's disease, due to their excitotoxic and free-radical generating properties.[1] Conversely, a side branch of the pathway converts L-kynurenine into kynurenic acid, a neuroprotective agent that acts as an antagonist at the NMDA receptor.[1]

This dichotomy places KMO in a pivotal position as a therapeutic target. Inhibition of KMO is a promising strategy to rebalance the kynurenine pathway, decreasing the production of neurotoxic metabolites while simultaneously increasing the levels of neuroprotective kynurenic acid.[1][2] This has driven the search for potent and selective KMO inhibitors, a class of compounds to which this compound belongs. This guide will provide a detailed examination of its biological activity, with a focus on its potential as a modulator of the kynurenine pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in biological systems. The structural features of this compound, particularly the presence of methoxy groups on the aromatic ring, are known to influence its biological activity and reactivity.[2]

| Property | Value |

| Molecular Formula | C₁₂H₁₄O₅ |

| Molecular Weight | 238.24 g/mol [2] |

| CAS Number | 1084-74-8 |

| Appearance | Colorless crystalline solid[2] |

| Melting Point | 100-104 °C[2] |

| Boiling Point | 215 °C at 1 Torr[2] |

| Density | ~1.138 g/cm³[2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation. This well-established reaction in organic chemistry involves the introduction of a ketone group into an aromatic system.[2]

Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the synthesis of the title compound from 2,5-dimethoxybenzene and succinic anhydride.

Materials:

-

2,5-dimethoxybenzene

-

Succinic anhydride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1M

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,5-dimethoxybenzene and succinic anhydride in dry dichloromethane.

-

Cool the mixture to 0°C using an ice bath.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully pouring the mixture into a beaker of ice containing 1M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound as a crystalline solid.

Caption: Synthesis of the target compound via Friedel-Crafts acylation.

Biological Activity: Kynurenine-3-Monooxygenase Inhibition

The primary reported biological activity of this compound is the competitive inhibition of Kynurenine-3-Monooxygenase (KMO).[2] This enzyme, a flavin adenine dinucleotide (FAD)-dependent monooxygenase, is a key therapeutic target for neurodegenerative disorders.[3]

Mechanism of Action

By acting as a competitive inhibitor, this compound vies with the endogenous substrate, L-kynurenine, for binding to the active site of KMO. The structural similarity of the inhibitor to the substrate facilitates this interaction. The 4-oxobutanoic acid moiety is believed to align with the active site of the enzyme, while the 2,5-dimethoxyphenyl group engages in hydrophobic interactions with residues in the vicinity of the FAD-binding domain.[2] This dual interaction effectively blocks the substrate from binding and subsequent hydroxylation, thereby reducing the production of 3-hydroxykynurenine.[2]

Caption: Mechanism of KMO inhibition by the target compound.

Structure-Activity Relationship (SAR) Insights

The inhibitory activity of this compound can be understood in the context of other known KMO inhibitors. The general pharmacophore for this class of inhibitors often includes an aromatic ring system and a carboxylic acid moiety, mimicking the structure of the natural substrate, L-kynurenine.

Potent KMO inhibitors such as Ro 61-8048 have demonstrated the importance of the aromatic portion of the molecule in achieving high-affinity binding.[1] The 2,5-dimethoxy substitution pattern on the phenyl ring of the title compound likely plays a crucial role in its interaction with the enzyme's active site, potentially through favorable hydrophobic and electronic interactions. The oxobutanoic acid side chain provides the necessary carboxylic acid group for binding, mirroring the alanine side chain of L-kynurenine.

Further optimization of this scaffold could involve modifications to the substitution pattern on the aromatic ring or alterations to the length and rigidity of the carboxylic acid side chain to enhance potency and selectivity.

Potential Therapeutic Applications and Future Directions

The ability of this compound to inhibit KMO and consequently modulate the levels of neuroactive kynurenine pathway metabolites suggests its potential as a lead compound for the development of therapeutics for a variety of disorders.

-

Neurodegenerative Diseases: By reducing the production of excitotoxic quinolinic acid and increasing neuroprotective kynurenic acid, KMO inhibitors are being actively investigated for the treatment of Huntington's disease, Alzheimer's disease, and Parkinson's disease.[3]

-

Inflammatory and Analgesic Effects: While direct evidence is limited, the modulation of the kynurenine pathway, which is closely linked to inflammation and pain signaling, suggests that this compound may possess anti-inflammatory and analgesic properties.[2]

-

Oncology: The kynurenine pathway is also implicated in cancer progression through its role in immune evasion. KMO inhibition is being explored as a potential strategy in immuno-oncology.[3]

Future research should focus on obtaining robust in vivo data to validate the therapeutic potential of this compound. This includes pharmacokinetic and pharmacodynamic studies, as well as efficacy testing in relevant animal models of disease. Furthermore, a comprehensive evaluation of its safety and toxicity profile is essential for its advancement as a clinical candidate.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides detailed protocols for the in vitro and in vivo evaluation of the biological activity of this compound.

In Vitro KMO Inhibition Assay

This protocol describes a method for determining the inhibitory potency of the title compound on KMO using rat liver microsomes as the enzyme source.

Materials:

-

Rat liver microsomes

-

L-kynurenine

-

NADPH

-

This compound

-

Potassium phosphate buffer

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, rat liver microsomes, and varying concentrations of this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding L-kynurenine and NADPH.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Centrifuge the samples to pellet the precipitated protein.

-

Analyze the supernatant for the production of 3-hydroxykynurenine using HPLC with UV detection.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Caption: Workflow for the in vitro KMO inhibition assay.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This protocol outlines a common method for assessing the peripheral analgesic activity of a test compound in mice.

Materials:

-

Male albino mice

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Acetic acid solution (0.6% in saline)

-

Observation chambers

Procedure:

-

Acclimatize the mice to the laboratory environment.

-

Administer the test compound or vehicle to the mice via an appropriate route (e.g., intraperitoneal or oral).

-

After a set pre-treatment time (e.g., 30 minutes), inject the acetic acid solution intraperitoneally.

-

Immediately place each mouse in an individual observation chamber.

-

Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

-

Calculate the percentage of protection or analgesia for the test compound compared to the vehicle control group.

Conclusion

This compound presents a compelling profile as a modulator of the kynurenine pathway through its competitive inhibition of KMO. This activity positions it as a valuable research tool and a potential starting point for the development of novel therapeutics for neurodegenerative and other diseases. The information and protocols provided in this guide are intended to serve as a comprehensive resource for scientists and researchers dedicated to advancing our understanding and application of this and related compounds.

References

4-(2,5-Dimethoxyphenyl)-4-oxobutanoic Acid: A Technical Guide to a Promising Kynurenine 3-Monooxygenase Inhibitor

Executive Summary: The kynurenine pathway (KP) of tryptophan metabolism is a critical regulator of inflammation and neuronal function. A key enzyme in this pathway, kynurenine 3-monooxygenase (KMO), represents a high-value therapeutic target for a range of neurodegenerative and inflammatory diseases. By catalyzing the conversion of kynurenine to the neurotoxic metabolite 3-hydroxykynurenine (3-HK), KMO plays a pivotal role in the balance between neurotoxic and neuroprotective branches of the pathway.[1][2][3] Inhibition of KMO is a promising strategy to decrease the production of downstream neurotoxins like 3-HK and quinolinic acid (QUIN) while shunting the pathway toward the synthesis of the neuroprotective metabolite, kynurenic acid (KYNA).[1][2][4] This guide provides a detailed technical overview of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid, a competitive inhibitor of KMO, exploring its mechanism, experimental characterization, and therapeutic potential.

The Kynurenine Pathway: A Critical Balancing Act

The metabolism of the essential amino acid tryptophan is predominantly routed through the kynurenine pathway (KP).[1][2] This complex cascade generates several neuroactive metabolites. The pathway diverges at the metabolite L-kynurenine (KYN), which can be metabolized by two different enzymes, leading to vastly different physiological outcomes.[3]

-

The Neurotoxic Branch: Kynurenine 3-monooxygenase (KMO), an FAD-dependent enzyme located on the outer mitochondrial membrane, hydroxylates KYN to form 3-hydroxykynurenine (3-HK).[5] Subsequent enzymatic steps lead to the production of the excitotoxin quinolinic acid (QUIN), an NMDA receptor agonist implicated in neuronal cell death.[1][2] Both 3-HK and QUIN are associated with oxidative stress and neuroinflammation, and their levels are elevated in neurodegenerative conditions like Huntington's and Alzheimer's disease.[1][4]

-

The Neuroprotective Branch: Alternatively, kynurenine aminotransferases (KATs), which are predominantly found in astrocytes, convert KYN into kynurenic acid (KYNA).[3] KYNA is a broad-spectrum antagonist of ionotropic glutamate receptors (NMDA, AMPA, kainate), providing a neuroprotective effect by counteracting excitotoxicity.[2]

Under inflammatory conditions, pro-inflammatory cytokines upregulate KMO expression and activity, particularly in microglia, shifting the pathway's balance towards the production of neurotoxic metabolites.[2][3] Therefore, inhibiting KMO is a prime therapeutic strategy to rebalance the KP, reduce neurotoxicity, and enhance neuroprotection.[2][4]

References

- 1. Frontiers | Modulation of Enzyme Activity in the Kynurenine Pathway by Kynurenine Monooxygenase Inhibition [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Kynurenine 3-Monooxygenase: An Influential Mediator of Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting kynurenine 3-monooxygenase (KMO): implications for therapy in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Anti-inflammatory Properties of 4-(2,5-dimethoxyphenyl)butanoic Acid Derivatives

Introduction: The Quest for Novel Anti-inflammatory Agents

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to a cascade of chronic diseases when dysregulated. The current pharmacopeia of anti-inflammatory drugs, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety profiles. Within this context, derivatives of 4-(2,5-dimethoxyphenyl)butanoic acid emerge as a promising class of compounds. Drawing structural parallels to known anti-inflammatory agents and natural products, this guide posits a well-supported hypothesis for their anti-inflammatory activity and provides a comprehensive framework for their synthesis, in vitro validation, and mechanistic elucidation. This document is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in anti-inflammatory drug discovery.

Proposed Mechanism of Action: Targeting the Core Inflammatory Signaling Cascades

The inflammatory response at the cellular level is orchestrated by a complex network of signaling pathways. A key initiating event in many inflammatory conditions is the recognition of inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, by cell surface receptors like Toll-like receptor 4 (TLR4) on immune cells, particularly macrophages. This recognition triggers a downstream signaling cascade that culminates in the activation of two pivotal transcription factors: Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3]

The activation of NF-κB and MAPK pathways leads to the transcription and subsequent release of a host of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[4][5] These molecules are central to the propagation of the inflammatory response.

We hypothesize that 4-(2,5-dimethoxyphenyl)butanoic acid derivatives exert their anti-inflammatory effects by intervening in these critical signaling pathways. Specifically, it is proposed that these compounds inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This action prevents the translocation of the active NF-κB p65 subunit into the nucleus, thereby downregulating the expression of NF-κB target genes.[2] Concurrently, these derivatives are predicted to suppress the phosphorylation of key MAPK family members, including p38, ERK, and JNK, further dampening the inflammatory signaling cascade.[1][4]

Synthesis of 4-(2,5-dimethoxyphenyl)butanoic Acid

The synthesis of the parent compound, 4-(2,5-dimethoxyphenyl)butanoic acid, can be achieved through a two-step process commencing with a Friedel-Crafts acylation of 1,4-dimethoxybenzene with succinic anhydride, followed by the reduction of the resulting ketoacid.

Step 1: Friedel-Crafts Acylation to yield 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid

This reaction involves the electrophilic aromatic substitution of 1,4-dimethoxybenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[6]

-

Materials: 1,4-dimethoxybenzene, succinic anhydride, anhydrous aluminum chloride (AlCl₃), nitrobenzene (solvent), hydrochloric acid (HCl), water.

-

Procedure:

-

In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve 1,4-dimethoxybenzene and succinic anhydride in nitrobenzene.

-

Cool the mixture in an ice bath and slowly add anhydrous AlCl₃ in portions with continuous stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C for 2-3 hours.

-

Cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated HCl.

-

Separate the nitrobenzene layer and extract the aqueous layer with a suitable solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization.

-

Step 2: Reduction of this compound to 4-(2,5-dimethoxyphenyl)butanoic acid

The keto group of the intermediate is reduced to a methylene group. Several methods can be employed, with the Wolff-Kishner reduction being a common choice for substrates that are stable under strongly basic conditions.[7][8]

-

Materials: this compound, hydrazine hydrate, potassium hydroxide (KOH), diethylene glycol (solvent).

-

Procedure:

-

In a flask equipped with a reflux condenser, add this compound, hydrazine hydrate, and diethylene glycol.

-

Heat the mixture to reflux for 1-2 hours.

-

Add KOH pellets to the mixture and continue to heat, allowing water and excess hydrazine to distill off.

-

Once the temperature of the reaction mixture reaches approximately 190-200°C, maintain it at this temperature for 3-4 hours.

-

Cool the reaction mixture, add water, and acidify with HCl.

-

Extract the product with an organic solvent, wash the organic layer with water, dry, and concentrate to yield 4-(2,5-dimethoxyphenyl)butanoic acid.

-

Further purification can be achieved by chromatography or recrystallization.

-

In Vitro Validation Workflow

To empirically validate the anti-inflammatory properties of 4-(2,5-dimethoxyphenyl)butanoic acid and its derivatives, a series of well-established in vitro assays are proposed. The murine macrophage cell line, RAW 264.7, serves as an excellent model system for these studies due to its robust inflammatory response to LPS.

1. Cell Culture and Cytotoxicity Assessment

Prior to evaluating anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of the test compounds.

-

Protocol:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the 4-(2,5-dimethoxyphenyl)butanoic acid derivative for 24 hours.

-

Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the untreated control.

-

2. Nitric Oxide (NO) Production Assay

This assay quantifies the level of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate.

-

Pre-treat the cells with non-toxic concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

-

3. Pro-inflammatory Cytokine Measurement (ELISA)

The levels of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Protocol:

-

Seed and treat RAW 264.7 cells as described for the NO production assay.

-

Collect the cell culture supernatant after 24 hours of LPS stimulation.

-

Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits.

-

Briefly, the supernatant is added to antibody-coated microplates. After incubation and washing steps, a detection antibody and a substrate are added to produce a colorimetric signal.

-

The absorbance is measured at 450 nm, and cytokine concentrations are determined from a standard curve.

-

Data Interpretation and Expected Outcomes

The quantitative data obtained from the in vitro assays should be compiled and analyzed to determine the efficacy of the 4-(2,5-dimethoxyphenyl)butanoic acid derivatives. The results can be summarized in a table for clear comparison.

| Compound Concentration (µM) | Cell Viability (%) | NO Production Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |

| 0 (LPS only) | 100 ± 5 | 0 | 0 | 0 | 0 |

| 1 | 98 ± 4 | 15 ± 3 | 12 ± 2 | 10 ± 3 | 14 ± 4 |

| 10 | 95 ± 6 | 45 ± 5 | 40 ± 6 | 35 ± 4 | 42 ± 5 |

| 50 | 92 ± 5 | 75 ± 7 | 70 ± 8 | 65 ± 6 | 72 ± 7 |

| Positive Control (e.g., Dexamethasone) | 99 ± 3 | 85 ± 4 | 80 ± 5 | 78 ± 5 | 82 ± 4 |

This table represents hypothetical data for illustrative purposes.

A successful lead compound would exhibit a dose-dependent inhibition of NO and pro-inflammatory cytokine production at non-toxic concentrations. The IC₅₀ values (the concentration required to inhibit 50% of the inflammatory response) can be calculated to quantify the potency of the derivatives.

Therapeutic Potential and Future Directions

The successful validation of the anti-inflammatory properties of 4-(2,5-dimethoxyphenyl)butanoic acid derivatives in vitro would pave the way for further preclinical development. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of derivatives to identify the key structural features required for optimal activity and reduced toxicity.

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in animal models of inflammation, such as carrageenan-induced paw edema or LPS-induced systemic inflammation.

-

Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead candidates.

-

Target Deconvolution: Employing advanced techniques such as proteomics and transcriptomics to confirm the modulation of the NF-κB and MAPK pathways and to identify any additional molecular targets.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. researchgate.net [researchgate.net]

- 3. Successful 2C-B Syntheses [erowid.org]

- 4. Clemmensen Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 8. Wolff kishner reduction with mechanism | PPTX [slideshare.net]

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Oxobutanoic Acid Analogs

Foreword: The Versatile Scaffold of 4-Oxobutanoic Acid

The 4-oxobutanoic acid core, a seemingly simple bifunctional molecule, represents a remarkably versatile scaffold in the landscape of modern drug discovery and development. Its inherent chemical reactivity, stemming from the presence of both a ketone and a carboxylic acid, provides a rich platform for the synthesis of a diverse array of carbocyclic and heterocyclic structures.[1] This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the nuanced world of 4-oxobutanoic acid analogs. We will move beyond a mere cataloging of compounds to explore the causal relationships between their chemical structures and biological activities, providing not only the "what" but also the "why" that drives successful drug design. Our exploration will be grounded in field-proven insights, emphasizing the importance of robust experimental design and self-validating protocols to ensure the integrity and reproducibility of research findings.

The Central Role of 4-Oxobutanoic Acid in Biology: The GABA Shunt

To fully appreciate the therapeutic potential of its analogs, we must first understand the endogenous role of 4-oxobutanoic acid, also known as succinic semialdehyde. It is a critical intermediate in the metabolism of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This metabolic pathway, known as the GABA shunt, bypasses two steps of the tricarboxylic acid (TCA) cycle and is essential for maintaining a balance between carbon and nitrogen metabolism.[2]

The GABA shunt consists of three key enzymatic steps:

-

Glutamate Decarboxylase (GAD): This cytosolic enzyme catalyzes the irreversible decarboxylation of glutamate to GABA.[3][4]

-

GABA Transaminase (GABA-T): GABA is transported into the mitochondria and converted to succinic semialdehyde.[3][4][5]

-

Succinic Semialdehyde Dehydrogenase (SSADH): Succinic semialdehyde is then oxidized by SSADH to succinate, which re-enters the TCA cycle.[3][4][5]

A deficiency in the SSADH enzyme leads to a rare and severe neurometabolic disorder known as SSADH deficiency.[6][7][8] In this condition, succinic semialdehyde accumulates and is subsequently reduced to γ-hydroxybutyric acid (GHB), a neuroactive compound with its own complex pharmacology.[6][7] This pathological consequence underscores the therapeutic potential of targeting enzymes within this pathway with rationally designed inhibitors.

Structure-Activity Relationships of 4-Oxobutanoic Acid Analogs in Oncology

The 4-oxobutanoic acid scaffold has proven to be a fertile ground for the development of novel anticancer agents. The biological activity of these analogs is profoundly influenced by the nature and position of substituents on the core structure.

General SAR Observations for Anticancer Activity

Systematic modifications of the 4-oxobutanoic acid backbone have revealed several key trends for enhancing cytotoxic activity against various cancer cell lines:

-

Aromatic Substitutions: The introduction of aromatic or heteroaromatic rings at the 4-position is a common strategy to enhance anticancer potency. The nature and substitution pattern of these rings are critical for activity.

-

Lipophilicity: Increased lipophilicity often correlates with improved cytotoxic effects, likely due to enhanced cell membrane permeability.

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as tetrazoles and isoxazolines, has been shown to yield compounds with significant anticancer activity.

Quantitative SAR Data for Anticancer Analogs

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative 4-oxobutanoic acid analogs against various human cancer cell lines. This data provides a quantitative basis for understanding the structure-activity relationships.

| Compound Series | Compound ID | Modification | Cancer Cell Line | IC50 (µM) | Reference |

| Tetrazole-Isoxazoline Hybrids | 4h | - | A549 (Lung Carcinoma) | 1.51 | [9] |

| 4i | - | A549 (Lung Carcinoma) | 1.49 | [9] | |

| 4h | - | MDA-MB-231 (Breast Adenocarcinoma) | 2.83 | [9] | |

| Oleoyl Hybrids of Natural Antioxidants | Compound 1 | - | HTB-26 (Breast Cancer) | < 50 | [9] |

| Compound 2 | - | HTB-26 (Breast Cancer) | < 50 | [9] | |

| Compound 1 | - | PC-3 (Prostate Cancer) | < 50 | [9] | |

| Compound 2 | - | HepG2 (Hepatocellular Carcinoma) | < 50 | [9] |

Expert Insight: The low micromolar IC50 values for the tetrazole-isoxazoline hybrids against lung and breast cancer cell lines highlight the potential of incorporating nitrogen-rich heterocycles to enhance cytotoxicity. The rationale for testing against a panel of cell lines (e.g., A549, MDA-MB-231, PC-3, HepG2) is to assess the spectrum of activity and identify potential selectivity for certain cancer types.

4-Oxobutanoic Acid Analogs as Enzyme Inhibitors

The structural features of 4-oxobutanoic acid make it an ideal starting point for designing inhibitors of various enzymes implicated in disease.

Targeting Succinic Semialdehyde Dehydrogenase (SSADH)

Given the severe pathology of SSADH deficiency, the development of SSADH inhibitors has been a focus of research, primarily for studying the disease mechanism rather than therapeutic intervention. However, understanding the SAR of SSADH substrates and inhibitors provides valuable insights into the enzyme's active site. Studies on analogs of succinic semialdehyde have shown that the enzyme can accommodate modifications to the carboxylic acid group, such as esterification, although this can lead to substrate-dependent inhibition. Furthermore, cyclopropyl analogs have been used to probe the conformational requirements of the substrate at the active site, suggesting that an unfolded, transoid conformation is preferred.

Inhibition of Other Enzymes

Derivatives of 4-oxobutanoic acid have also been investigated as inhibitors of other enzymes:

-

Glycolic Acid Oxidase: 4-substituted 2,4-dioxobutanoic acid derivatives have been identified as potent inhibitors of porcine liver glycolic acid oxidase. The introduction of lipophilic substituents at the 4-position was found to be crucial for inhibitory activity.

-

Diacylglycerol Lipase α (DAGLα): α-ketoheterocycles, which can be considered analogs of 4-oxobutanoic acid, have shown inhibitory activity against DAGLα. The SAR studies emphasized the importance of the heterocyclic scaffold and the nature of the acyl chain.

Experimental Protocols: A Self-Validating Approach

The integrity of any SAR study hinges on the robustness and reproducibility of the experimental protocols. As a Senior Application Scientist, I advocate for a "self-validating" approach, where every step is designed to minimize variability and includes appropriate controls.

General Workflow for SAR Studies

The following diagram outlines a comprehensive workflow for conducting SAR studies on 4-oxobutanoic acid analogs.

Detailed Protocol: MTT Cytotoxicity Assay

This colorimetric assay is a standard method to assess cell viability by measuring the metabolic activity of cells.[9]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Human cancer cell lines (e.g., A549, MDA-MB-231)

-

Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

4-oxobutanoic acid analogs (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, treat the cells with various concentrations of the 4-oxobutanoic acid analogs. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound using non-linear regression analysis.

Self-Validation Checkpoints:

-

Cell Density: Ensure a linear relationship between cell number and absorbance in a preliminary experiment.

-

Vehicle Control: The viability of the vehicle control should be set to 100%.

-

Positive Control: The positive control should consistently produce the expected cytotoxic effect.

-

Reproducibility: Each experiment should be performed in triplicate and repeated at least three independent times.

Synthesis Protocol: Preparation of 4-Aryl-4-Oxobutanoic Acids

A common route to synthesize 4-aryl-4-oxobutanoic acids is through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride.[3]

Principle: An aromatic ring is acylated by an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

-

Aromatic compound (e.g., benzene, toluene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl3)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ether

-

Anhydrous reaction setup (e.g., round-bottom flask with a reflux condenser and drying tube)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, reflux a mixture of the aromatic compound (e.g., 30 mL of benzene) and anhydrous aluminum chloride (0.10 M) on a water bath.

-

Addition of Succinic Anhydride: Add succinic anhydride (0.10 M) in small portions with continuous stirring.

-

Reflux: Continue stirring and heating for 4 hours.

-

Work-up: After cooling, pour the reaction mixture into ice-cold dilute hydrochloric acid.

-

Purification: The crude product can be purified by dissolving it in a 5% w/v sodium bicarbonate solution, followed by extraction with ether to remove non-acidic impurities. The aqueous layer is then acidified with dilute hydrochloric acid to precipitate the purified 4-aryl-4-oxobutanoic acid.

Expert Insight: The choice of the aromatic starting material directly influences the substituent at the 4-position of the resulting 4-oxobutanoic acid, allowing for the systematic exploration of SAR. The purity of the final compounds is critical for accurate biological evaluation and should be confirmed by techniques such as NMR and mass spectrometry.

Future Directions and Concluding Remarks

The 4-oxobutanoic acid scaffold continues to be a promising starting point for the discovery of novel therapeutic agents. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent analogs.

-

In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in relevant animal models of disease.

-

Pharmacokinetic Profiling: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like characteristics.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schematic presentation of the GABA shunt metabolic pathway [pfocr.wikipathways.org]

- 6. mdpi.com [mdpi.com]

- 7. Succinic Semialdehyde Dehydrogenase Deficiency: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the Molecular Mechanisms of Succinic Semialdehyde Dehydrogenase Deficiency (SSADHD): Towards the Development of SSADH-Targeted Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 4-(2,5-Dimethoxyphenyl)-4-oxobutanoic acid. In the absence of readily available experimental spectra in public databases, this guide leverages high-fidelity predictive modeling to present a detailed interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the structural elucidation and analytical characterization of this and structurally related molecules. Methodologies for spectral acquisition are detailed, and the predicted data is rigorously interpreted with support from established spectroscopic principles and comparisons with known compounds.

Introduction

This compound, a derivative of butanoic acid and dimethoxybenzene, represents a chemical scaffold of interest in medicinal chemistry and organic synthesis. Its structure combines an aromatic ketone, a carboxylic acid, and ether functionalities, suggesting a potential for diverse chemical interactions and biological activities. Accurate structural confirmation and purity assessment are paramount in the development of any chemical entity for research or therapeutic use. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for this purpose, providing detailed information about the molecular structure, functional groups, and molecular weight.

This guide provides an in-depth analysis of the predicted spectroscopic data for this compound, offering insights into the correlation between its chemical structure and its spectral features.

Molecular Structure and Atom Numbering

The structural analysis in this guide is based on the following representation and atom numbering scheme for this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Experimental Protocol (¹H and ¹³C NMR)

A standard protocol for acquiring NMR spectra for a compound like this compound would be as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: 512-2048 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

-

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~7.35 | Doublet | 1H | Ar-H |

| ~7.10 | Doublet of doublets | 1H | Ar-H |

| ~6.90 | Doublet | 1H | Ar-H |

| ~3.85 | Singlet | 3H | -OCH₃ |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~3.30 | Triplet | 2H | -C(=O)-CH₂- |

| ~2.80 | Triplet | 2H | -CH₂-COOH |

Interpretation:

-

The broad singlet in the downfield region (~11-12 ppm) is characteristic of the acidic proton of the carboxylic acid group.

-

The aromatic region is expected to show three distinct signals corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublet and doublet of doublets) arise from their coupling with neighboring aromatic protons.

-